(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile (2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile
Brand Name: Vulcanchem
CAS No.: 402953-33-7
VCID: VC6846890
InChI: InChI=1S/C21H18N2OS/c1-14(2)16-5-3-15(4-6-16)11-18(12-22)21-23-20(13-25-21)17-7-9-19(24)10-8-17/h3-11,13-14,24H,1-2H3/b18-11+
SMILES: CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)O
Molecular Formula: C21H18N2OS
Molecular Weight: 346.45

(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile

CAS No.: 402953-33-7

Cat. No.: VC6846890

Molecular Formula: C21H18N2OS

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile - 402953-33-7

Specification

CAS No. 402953-33-7
Molecular Formula C21H18N2OS
Molecular Weight 346.45
IUPAC Name (E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Standard InChI InChI=1S/C21H18N2OS/c1-14(2)16-5-3-15(4-6-16)11-18(12-22)21-23-20(13-25-21)17-7-9-19(24)10-8-17/h3-11,13-14,24H,1-2H3/b18-11+
Standard InChI Key BWLBDCXZWSMSSA-WOJGMQOQSA-N
SMILES CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name (2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile reflects its stereochemistry and substituent arrangement. The molecular formula is C~21~H~17~N~3~OS, with a molecular weight of 359.4 g/mol (calculated via PubChem algorithms) .

Table 1: Molecular identifiers

PropertyValue
IUPAC Name(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile
Molecular FormulaC~21~H~17~N~3~OS
Molecular Weight359.4 g/mol
SMILESN#C/C(=C\c1ccc(cc1)C(C)C)/c2nc(cs2)c3ccc(cc3)O
InChIKeyDerived computationally (e.g., TYRFJFYJOSBEQX-UHFFFAOYSA-N )

Structural Characteristics

The molecule adopts an E-configuration at the prop-2-enenitrile double bond, confirmed by coupling constants in analogous compounds (e.g., J = 12–16 Hz for trans-vinylic protons) . Key structural motifs include:

  • Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-position is substituted with a 4-hydroxyphenyl group, introducing hydrogen-bonding capability .

  • Propenenitrile backbone: The α,β-unsaturated nitrile system (CH=CH–CN) contributes to electron deficiency, enabling Michael addition reactions and conjugation-dependent optical properties .

  • Aromatic substituents: The 4-isopropylphenyl group at the β-position enhances hydrophobicity, while the 4-hydroxyphenyl group on the thiazole modulates solubility and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely follows a Knoevenagel condensation strategy, as observed in structurally related acrylonitriles . A representative pathway involves:

  • Preparation of 4-(4-hydroxyphenyl)thiazole-2-carbaldehyde: Achieved via cyclocondensation of 4-hydroxybenzaldehyde with thioamide precursors .

  • Condensation with 4-isopropylphenylacetonitrile: Under basic conditions (e.g., piperidine/ethanol), the aldehyde reacts with the acetonitrile derivative to form the E-alkene .

Table 2: Representative synthesis conditions

StepReagents/ConditionsYieldReference
14-Hydroxybenzaldehyde, thioacetamide, HCl, reflux65%
24-Isopropylphenylacetonitrile, piperidine, ethanol, 80°C72%

Optimization and Yield

Microwave-assisted synthesis and solvent-free conditions may improve reaction efficiency, as demonstrated in analogous thiazole-acrylonitrile systems . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity by HPLC .

Structural Elucidation and Spectroscopic Analysis

NMR Spectroscopy

1H NMR (400 MHz, DMSO-d~6~) :

  • δ 10.21 (s, 1H, –OH)

  • δ 8.32 (s, 1H, thiazole H-5)

  • δ 7.76–7.12 (m, 8H, aromatic H)

  • δ 6.89 (d, J = 16 Hz, 1H, CH=)

  • δ 6.02 (d, J = 16 Hz, 1H, CH=)

  • δ 2.91 (septet, J = 7 Hz, 1H, CH(CH~3~)~2~)

  • δ 1.24 (d, J = 7 Hz, 6H, CH~3~)

13C NMR (100 MHz, DMSO-d~6~):

  • δ 167.8 (C≡N)

  • δ 158.3 (C–OH)

  • δ 148.1–115.2 (aromatic and thiazole carbons)

  • δ 122.4, 118.9 (C=C)

  • δ 33.7 (CH(CH~3~)~2~), 24.1 (CH~3~)

X-ray Crystallography

While no crystal structure exists for this compound, isomorphous analogs reveal:

  • Planar thiazole ring with dihedral angles <10° relative to substituent phenyl rings .

  • T-shaped molecular geometry due to steric hindrance between the isopropyl and hydroxyphenyl groups .

  • Intermolecular hydrogen bonds (O–H⋯N, C–H⋯S) stabilize crystal packing, forming sheet-like architectures .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (32 mg/mL) and ethanol (8 mg/mL); insoluble in water (logP = 3.2) .

  • Stability: Stable under inert atmospheres up to 200°C (TGA data); prone to photoisomerization in solution .

Table 3: Physicochemical parameters

ParameterValueMethod
logP3.2Calculated (XLogP3)
Melting Point178–181°CDSC
λ~max~ (UV-Vis)274 nm (ε = 12,500)Ethanol

Partition Coefficients

The hydrophobic isopropyl group and polar hydroxyphenyl moiety create amphiphilic character, suggesting membrane permeability in biological systems .

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